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molecular formula C7H5Br2NO2 B051839 Methyl 2,6-dibromopyridine-4-carboxylate CAS No. 119308-57-5

Methyl 2,6-dibromopyridine-4-carboxylate

Cat. No. B051839
M. Wt: 294.93 g/mol
InChI Key: XGHFPTMUVIDZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546505B2

Procedure details

To a solution of methyl 2,6-dibromoisonicotinate (10.0 g, 33.91 mmol) in ethanol (200.0 ml) was slowly added NaBH4 (6.4 g, 169.18 mmol) at room temperature under stirring. The reaction was heated to reflux and kept at reflux for 2 hours. The reaction solution was cooled to room temperature, and 2 M HCl (35.0 ml) was added slowly with stirring until the bubbling stopped. The ethanol was removed by rotary evaporation. Solid NaOH was added under stirring until the solution became basic. The solution continued to be stirred, and during stirring the product was precipitated. A white solid product was collected by filtration. After drying, the product was obtained in an amount of 5.0 g (55.6%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([Br:12])[N:11]=1)[C:5](OC)=[O:6].[BH4-].[Na+].Cl>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH2:5][OH:6])[CH:9]=[C:10]([Br:12])[N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=C(N1)Br
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
with stirring until the bubbling
CUSTOM
Type
CUSTOM
Details
The ethanol was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
Solid NaOH was added
STIRRING
Type
STIRRING
Details
under stirring until the solution
STIRRING
Type
STIRRING
Details
to be stirred
STIRRING
Type
STIRRING
Details
during stirring the product
CUSTOM
Type
CUSTOM
Details
was precipitated
FILTRATION
Type
FILTRATION
Details
A white solid product was collected by filtration
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
the product was obtained in an amount of 5.0 g (55.6%)

Outcomes

Product
Name
Type
Smiles
BrC1=NC(=CC(=C1)CO)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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